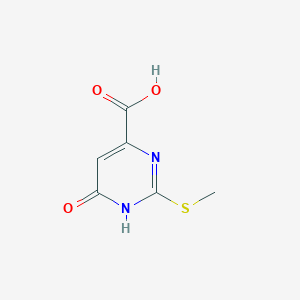![molecular formula C6H10F3NO2 B1460726 Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate CAS No. 1021002-60-7](/img/structure/B1460726.png)
Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate
概要
説明
Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate is a chemical compound with the CAS Number: 1021002-60-7 . It has a molecular weight of 185.15 . The compound is a liquid and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H10F3NO2/c1-2-12-5(11)3-10-4-6(7,8)9/h10H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a liquid . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 185.15 .科学的研究の応用
Synthesis of Fluorinated Proline Analogues
Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate is used in the synthesis of new fluorinated amino acids, such as cis- and trans-3-CF3/C2F5-prolines and trans-3-CF2Br/CF2Cl/CHF2-3-hydroxyprolines. These compounds have potential applications in various fields including medicinal chemistry and material science (Tolmachova et al., 2018).
Building Block for Enantiopure Chirons
It serves as a building block for creating enantiopure chirons in the trifluoromethyl-β-amino acid series. This is important in the synthesis of optically active compounds, which are crucial in drug development and biological studies (Michaut et al., 2007).
Rapid Analysis of Amino Acid Enantiomers
The compound is employed in the derivatization of amino acids for rapid separation of enantiomeric isomers by capillary gas chromatography, aiding in the analysis of amino acid structures and configurations (Abe et al., 1996).
Synthesis of Pyrrole-1-Acetic Acids
It's used in the synthesis of 3-substituted 2-amino-4,5-dimethylpyrrole-1-acetic acid derivatives, which have potential applications in the development of anti-inflammatory agents (Ross & Sowell, 1987).
Molecular Docking and Enzyme Inhibition Studies
This compound is key in the synthesis of novel molecules for enzyme inhibition studies. For example, ethyl 2-[aryl(thiazol-2-yl)amino]acetates, derived from it, have shown significant inhibition towards α-glucosidase and β-glucosidase enzymes, which are important in diabetes research (Babar et al., 2017).
Ugi Four Component Reaction
It is involved in Ugi four component reactions to synthesize compounds like Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate, which have applications in organic synthesis and drug discovery (Ganesh et al., 2017).
Synthesis of Naphthyridines
This compound is used as an intermediate in the synthesis of complex organic molecules like 3-pyridyl-5,7-di(trifluoromethyr)-1,8-naphthyridin-2(1H)ones, which have potential applications in chemical research (Eichler et al., 1976).
Crystal Structure Analysis
The compound's derivatives are used in crystal structure analysis, aiding in the understanding of molecular structures and interactions (DyaveGowda et al., 2002).
Chelate Synthesis
It is instrumental in chelate synthesis, as seen in the production of compounds like 3-ethoxycarbonyl-4-hydroxy-2-trifluoromethylpyridine, which have applications in organic and medicinal chemistry (Dorokhov et al., 1995).
High-Ceiling Diuretics
Although not directly related to drug use, its derivatives have been studied for their potential as high-ceiling diuretics in medical research (Lee et al., 1984).
Lipase Catalysis in Organic Media
Its esters are used in the enzymatic resolution of amino acid esters, demonstrating the compound's role in biocatalysis and green chemistry (Kanerva et al., 1996).
X-Ray Diffraction Studies
Derivatives of this compound are used in X-ray diffraction studies to determine molecular structures, contributing to the field of crystallography (Flensburg & Egholm, 1994).
Synthesis of Fused Heterocyclic Compounds
The compound aids in the synthesis of important fluorinated fused heterocyclic compounds, which are valuable in chemical and pharmaceutical research (Wang et al., 2012).
GPIIb/IIIa Integrin Antagonists
This compound derivatives are studied for their potential as GPIIb/IIIa integrin antagonists, which are important in thrombosis and cardiovascular disease research (Hayashi et al., 1998).
Enzymatic Resolution Using Ionic Liquids
Its use in the enzymatic resolution of amino acid esters with ionic liquids highlights its role in enhancing green chemistry methods (Zhao & Malhotra, 2002).
Cycloaddition Reactions
The compound is involved in cycloaddition reactions to produce trifluoromethylpyrrolidines, which are significant in organic synthesis and drug development (Bonnet-Delpon et al., 2010).
Synthesis of Pyridazine Derivatives
This compound is used in synthesizing novel pyridazine derivatives with herbicidal activities, contributing to agricultural chemistry (Xu et al., 2008).
Synthesis of Cytosines and Uracils
The compound is key in synthesizing novel cytosines and uracils, which are important in nucleic acid chemistry and pharmaceutical research (Lutz & Hensen, 1972).
Creation of Benzo[4,5]Thiazolo-[3,2-a] Pyridine Derivatives
It's used in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine derivatives, highlighting its versatility in creating complex organic structures (Mohamed, 2021).
Formation of Azolo[5,1-c][1,2,4]Triazines
This compound is involved in the formation of azolo[5,1-c][1,2,4]triazines, demonstrating its role in the synthesis of complex heterocyclic compounds (Gray et al., 1976).
Safety and Hazards
The compound has been classified as dangerous, with hazard statements H226 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting the compound in eyes, on skin, or on clothing . It is also recommended to use personal protective equipment as required .
特性
IUPAC Name |
ethyl 2-(2,2,2-trifluoroethylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-2-12-5(11)3-10-4-6(7,8)9/h10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUUYAIOCOITMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

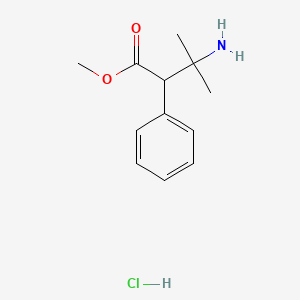
![[5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid](/img/structure/B1460644.png)
![1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1460647.png)
![N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B1460649.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl chloroacetate](/img/structure/B1460652.png)
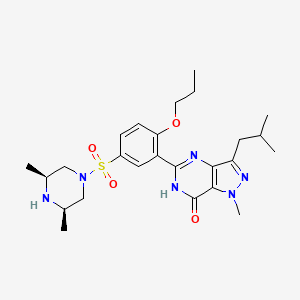
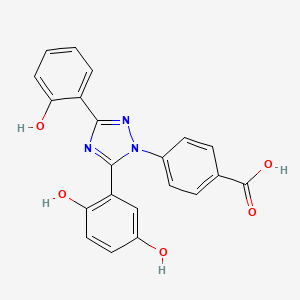
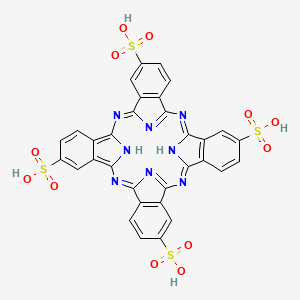
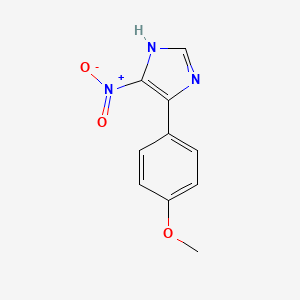

![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide](/img/structure/B1460663.png)
![N-[Amino(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide](/img/structure/B1460664.png)
![2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B1460665.png)
